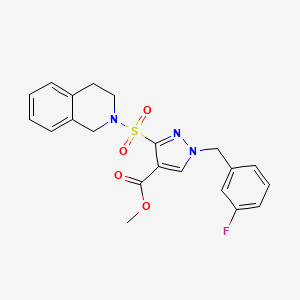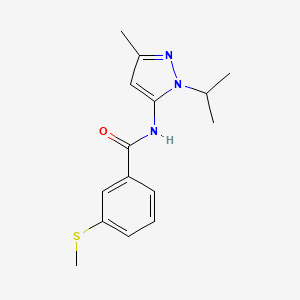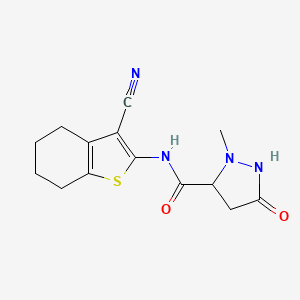![molecular formula C12H12F3N B2598765 (1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane CAS No. 2580100-48-5](/img/structure/B2598765.png)
(1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane” is a chemical compound with a molecular formula of C12H11F4N . It is used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .
Molecular Structure Analysis
The molecule contains a total of 19 bonds. There are 11 non-H bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .
Scientific Research Applications
Analgesic Potency and Enantioselective Activity
A significant application of the (1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane series, specifically identified as Bicifadine, lies in its nonnarcotic analgesic properties. Research has demonstrated that the analgesic activity within this series is enantioselective, with the (+) enantiomer showcasing the most potent effects. This discovery has propelled Bicifadine into clinical trials, highlighting its potential as a therapeutic agent in pain management. The research underscores the importance of para-substituted compounds within this series for achieving optimal analgesic potency in various pain assays (Epstein et al., 1981).
Synthesis and Aromatase Inhibitory Activity
The synthetic pathways and biological activities of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane derivatives have been explored, revealing their potential as aromatase inhibitors. This class of compounds, including specific enantiomers, has demonstrated significant in vitro inhibition of human placental aromatase, an enzyme crucial for estrogen production. Their effectiveness surpasses that of known clinical agents, positioning these derivatives as promising candidates for the endocrine therapy of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
Modular Synthesis for Pharmaceutical Applications
A groundbreaking approach to synthesizing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes has been developed, utilizing Suzuki-Miyaura and Chan-Evans-Lam coupling reactions. This modular synthesis strategy opens new avenues for constructing compounds with the challenging 1-heteroaryl-3-azabicyclo[3.1.0]hexane architecture, which is of particular interest in pharmaceutical research. The compatibility of this method with a wide range of aryl and heteroaryl bromides and chlorides facilitates the creation of diverse compounds that could serve as the foundation for future drug development (Harris et al., 2017).
Antimalarial and Antimycobacterium Activities
The exploration of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives has revealed their promising antimalarial and antimycobacterium activities. Through the variation of side chains and substituents, these derivatives exhibit significant in vitro activity against P. falciparum and antimycobacterium, along with cytotoxic activity assessments. Such findings suggest the potential of these compounds in developing new treatments for malaria and tuberculosis, highlighting the versatility of the azabicyclo[3.1.0]hexane framework in medicinal chemistry (Ningsanont et al., 2003).
Properties
IUPAC Name |
(1S,2R,5R)-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)9-3-1-7(2-4-9)11-10-5-8(10)6-16-11/h1-4,8,10-11,16H,5-6H2/t8-,10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLACWXFGZSYED-LSJOCFKGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H](NC2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

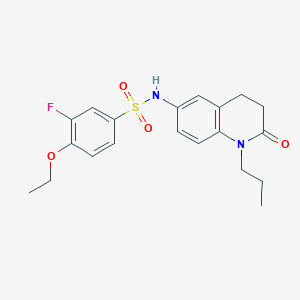
![N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2598685.png)
![1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2598686.png)
![[3-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2598689.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2598690.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2598692.png)
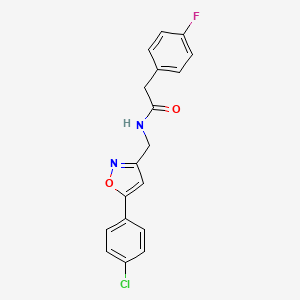
![Ethyl [(2-methoxyethyl)amino]acetate](/img/structure/B2598695.png)
![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2598697.png)
